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Compound of Interest

Compound Name: 4-Thiomorpholinepropanoic acid

CAS No.: 28921-64-4

Cat. No.: B1359087

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Thiomorpholinepropanoic acid, a molecule of interest in pharmaceutical and materials

science research. Due to the limited availability of directly published experimental spectra for

this specific compound, this document leverages established spectroscopic principles and data

from structurally analogous molecules to provide a robust, predictive analysis. This guide is

intended for researchers, scientists, and drug development professionals, offering insights into

the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the underlying rationale for the spectral interpretations.

Molecular Structure and Spectroscopic Overview
4-Thiomorpholinepropanoic acid is a bifunctional molecule incorporating a thiomorpholine

ring and a propanoic acid chain. This unique combination of a cyclic thioether amine and a

carboxylic acid dictates its chemical properties and, consequently, its spectroscopic signature.

Understanding the individual contributions of these functional groups is paramount to

interpreting its spectra.
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Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the

thiomorpholine ring protons and the propanoic acid chain protons.
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Rationale

H-α (CH₂-

COOH)
2.5 - 2.8 Triplet 2H

Adjacent to the

electron-

withdrawing

carbonyl group.

H-β (N-CH₂) 2.7 - 3.0 Triplet 2H
Adjacent to the

nitrogen atom.

Thiomorpholine

(N-CH₂)
2.6 - 2.9 Multiplet 4H

Protons on the

carbons adjacent

to the nitrogen.

Thiomorpholine

(S-CH₂)
2.8 - 3.1 Multiplet 4H

Protons on the

carbons adjacent

to the sulfur.

COOH 10 - 12 Broad Singlet 1H

Acidic proton,

chemical shift is

solvent and

concentration

dependent.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Rationale

C=O (Carboxyl) 170 - 180
Carbonyl carbon of a

carboxylic acid.

C-α (CH₂-COOH) 30 - 35
Carbon adjacent to the

carbonyl group.

C-β (N-CH₂) 50 - 55
Carbon adjacent to the

nitrogen atom.

Thiomorpholine (N-CH₂) 50 - 55

Carbons adjacent to the

nitrogen in the thiomorpholine

ring.

Thiomorpholine (S-CH₂) 25 - 30
Carbons adjacent to the sulfur

in the thiomorpholine ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrations.

Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum of 4-Thiomorpholinepropanoic acid is as

follows:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing it into a transparent disk.

Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is

recorded.

Sample Spectrum: The sample is placed on the ATR crystal or the KBr pellet is placed in the

sample holder, and the spectrum is recorded.
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Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.
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Caption: General workflow for acquiring an FT-IR spectrum.

Predicted IR Absorption Bands
The IR spectrum of 4-Thiomorpholinepropanoic acid is expected to exhibit the following

characteristic absorption bands. [1][2][3][4][5][6][7]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity

2500-3300 O-H stretch Carboxylic Acid Broad, Strong

2850-3000 C-H stretch Aliphatic Medium to Strong

1700-1725 C=O stretch Carboxylic Acid Strong

1400-1440 O-H bend Carboxylic Acid Medium

1210-1320 C-O stretch Carboxylic Acid Strong

1100-1300 C-N stretch Amine Medium

| 600-700 | C-S stretch | Thioether | Weak to Medium |

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data
Acquisition
A general protocol for the mass spectrometric analysis of 4-Thiomorpholinepropanoic acid is

as follows:

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or

acetonitrile with 0.1% formic acid), is introduced into the mass spectrometer via direct

infusion or coupled with a liquid chromatography (LC) system. [8][9]2. Ionization:

Electrospray ionization (ESI) is a suitable technique for this molecule, likely producing a

protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in

negative ion mode. [10]3. Mass Analysis: The ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected

and fragmented, and the m/z of the fragment ions are then analyzed. [11][12]

Sample Introduction

Mass Spectrometry Data Analysis
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Caption: Workflow for mass spectrometry analysis.
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Predicted Mass Spectrum
The molecular weight of 4-Thiomorpholinepropanoic acid (C₇H₁₃NO₂S) is 175.25 g/mol .

Molecular Ion Peak: In a positive ion mode ESI-MS, the molecular ion peak is expected at

m/z 176.08 [M+H]⁺. In negative ion mode, it would be observed at m/z 174.07 [M-H]⁻.

Key Fragmentations: The fragmentation pattern will be influenced by the stability of the

resulting ions. Common fragmentation pathways for carboxylic acids include the loss of H₂O

(18 Da) and CO₂ (44 Da). The thiomorpholine ring can also undergo characteristic

fragmentation. [13][14] Predicted Key Fragment Ions (Positive Mode):

m/z Proposed Fragment Neutral Loss

158.07 [M+H - H₂O]⁺ 18 Da

132.09 [M+H - CO₂]⁺ 44 Da

103.05 [Thiomorpholine]⁺
C₃H₄O₂ (Propanoic acid

moiety)

88.04 [C₄H₁₀N]⁺ C₃H₃O₂S

Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass

Spectrometry data for 4-Thiomorpholinepropanoic acid. By leveraging fundamental

spectroscopic principles and data from analogous structures, we have constructed a

comprehensive spectroscopic profile that can guide researchers in the identification and

characterization of this compound. Experimental verification of these predictions will be crucial

for confirming the structural assignments and further elucidating the chemical properties of this

molecule.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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